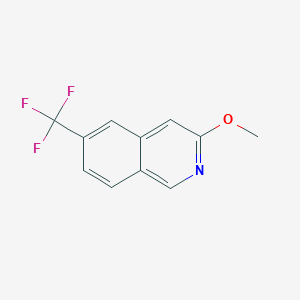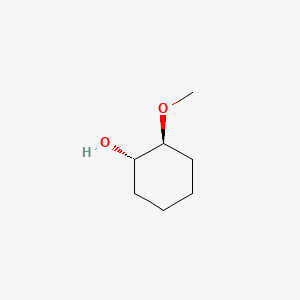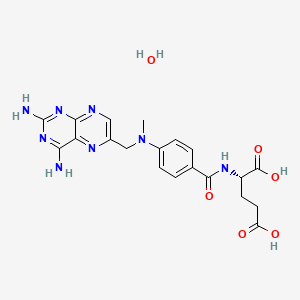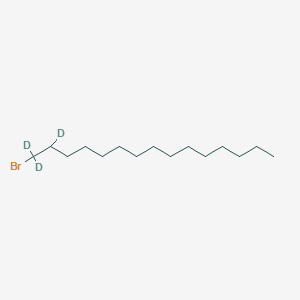
1-Bromopentadecane-15,15,15-d3
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Bromopentadecane-15,15,15-d3 is a complex chemical compound with the molecular formula C15H31Br. It is a deuterated derivative of 1-bromopentadecane, where three hydrogen atoms are replaced by deuterium. This compound is used in various scientific research fields, including organic synthesis and biochemical studies.
Métodos De Preparación
The synthesis of 1-Bromopentadecane-15,15,15-d3 typically involves the bromination of pentadecane. One common method is the use of bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3). The reaction is carried out under controlled conditions to ensure the selective bromination at the desired position . Industrial production methods may involve large-scale bromination processes using similar reagents and conditions, but with optimized parameters for higher yield and purity.
Análisis De Reacciones Químicas
1-Bromopentadecane-15,15,15-d3 undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles such as hydroxide (OH-), cyanide (CN-), or amines (NH2-). These reactions typically occur under basic conditions.
Reduction Reactions: The compound can be reduced to the corresponding alkane using reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Oxidation Reactions: Oxidation of this compound can lead to the formation of corresponding alcohols or carboxylic acids, depending on the oxidizing agent used
Aplicaciones Científicas De Investigación
1-Bromopentadecane-15,15,15-d3 is utilized in various scientific research applications:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Biochemical Studies: The deuterated nature of the compound makes it useful in studies involving isotopic labeling, which helps in tracing the metabolic pathways and understanding the reaction mechanisms.
Medicinal Chemistry: It is used in the development of pharmaceuticals, particularly in the synthesis of drug candidates where deuterium incorporation can enhance the metabolic stability and efficacy of the drugs.
Mecanismo De Acción
The mechanism of action of 1-Bromopentadecane-15,15,15-d3 involves its interaction with various molecular targets. In nucleophilic substitution reactions, the bromine atom is displaced by a nucleophile, forming a new bond with the carbon atom. The presence of deuterium atoms can influence the reaction kinetics and pathways due to the isotope effect, which can alter the rate of bond formation and cleavage .
Comparación Con Compuestos Similares
1-Bromopentadecane-15,15,15-d3 can be compared with other similar compounds such as:
1-Bromopentadecane: The non-deuterated version of the compound, which lacks the isotopic labeling and may exhibit different reaction kinetics.
1-Bromo-2,2,2-trifluoroethane: Another brominated compound with different substituents, used in different applications such as anesthetics.
1-Bromo-3-chloropropane: A compound with both bromine and chlorine substituents, used in various organic synthesis reactions.
The uniqueness of this compound lies in its deuterium content, which provides distinct advantages in research applications involving isotopic labeling and kinetic studies.
Propiedades
IUPAC Name |
1-bromo-1,1,2-trideuteriopentadecane |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H31Br/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16/h2-15H2,1H3/i14D,15D2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JKOTZBXSNOGCIF-JDMZEJSBSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCBr |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C(CCCCCCCCCCCCC)C([2H])([2H])Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H31Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.33 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

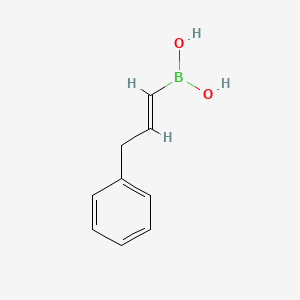
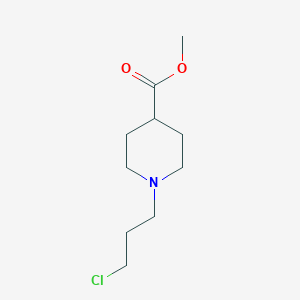
![(2S,3R)-1-[(Benzyloxy)carbonyl]-3-hydroxypyrrolidine-2-carboxylic acid](/img/structure/B1148462.png)
![tert-Butyl ((4-(2-hydroxy-1-phenylethoxy)benzo[b]thiophen-2-yl)(imino)methyl)carbamate](/img/structure/B1148463.png)
